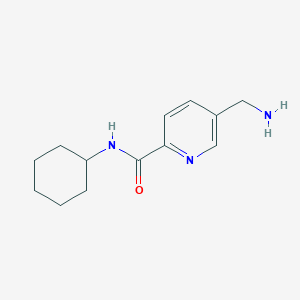
5-(Aminomethyl)-pyridine-2-carboxylic acid cyclohexylamide
Cat. No. B8372037
M. Wt: 233.31 g/mol
InChI Key: KEDWXDMROFYYOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08022062B2
Procedure details


Use the General Procedure 6-2, using cyclohexylamine (1 mL), lithium 5-(tert-butoxycarbonylamino-methyl)-pyridine-2-carboxylate (1 g, 3.96 mmol) and DIEA (5 mL) as cosolvent, to give the title compound as a white solid (200 mg, 22%). MS (ES+) m/z: 234 (M+H)+.

Name
lithium 5-(tert-butoxycarbonylamino-methyl)-pyridine-2-carboxylate
Quantity
1 g
Type
reactant
Reaction Step Two


Name
Yield
22%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(OC([NH:15][CH2:16][C:17]1[CH:18]=[CH:19][C:20]([C:23]([O-])=[O:24])=[N:21][CH:22]=1)=O)(C)(C)C.[Li+].CCN(C(C)C)C(C)C>>[CH:1]1([NH:7][C:23]([C:20]2[CH:19]=[CH:18][C:17]([CH2:16][NH2:15])=[CH:22][N:21]=2)=[O:24])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N
|
Step Two
|
Name
|
lithium 5-(tert-butoxycarbonylamino-methyl)-pyridine-2-carboxylate
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NCC=1C=CC(=NC1)C(=O)[O-].[Li+]
|
Step Three
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)NC(=O)C1=NC=C(C=C1)CN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 200 mg | |
| YIELD: PERCENTYIELD | 22% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
